![molecular formula C20H26N2O3S2 B4114675 3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-[3-(methylthio)phenyl]propanamide](/img/structure/B4114675.png)

3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-[3-(methylthio)phenyl]propanamide

Overview

Description

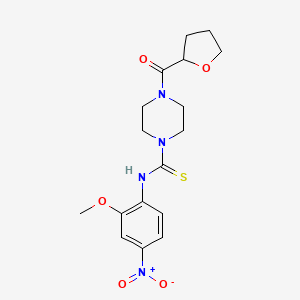

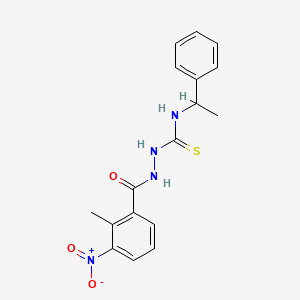

This compound is an organic molecule with a sulfonyl group attached to a tert-butylamino phenyl group and a methylthio phenyl group attached to a propanamide .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the tert-butylamino phenyl group, the attachment of the sulfonyl group, and the coupling with the methylthio phenyl propanamide .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The tert-butylamino group would likely add steric hindrance, while the sulfonyl group could potentially participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl, tert-butylamino, and methylthio groups. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its polarity, potentially affecting its solubility in various solvents .Scientific Research Applications

Organic Synthesis Building Block

3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-[3-(methylthio)phenyl]propanamide: serves as a chemically differentiated building block in organic synthesis. Hindered amines like this compound are traditionally challenging to access but provide unique reactivity profiles useful for constructing complex molecules .

Medicinal Chemistry

In medicinal chemistry, this compound can be used to prepare drug candidates containing hindered amine motifs. Its unique structure allows for the exploration of new pharmacophores and the development of novel therapeutic agents .

Suzuki–Miyaura Coupling

This compound may find application in Suzuki–Miyaura coupling reactions. The presence of the sulfonyl group could potentially allow it to act as a leaving group in palladium-catalyzed cross-coupling reactions, which are pivotal in creating carbon-carbon bonds in complex organic molecules .

Proteomics Research

The compound’s structural features make it suitable for proteomics research. It can be used to modify peptides and proteins, thereby aiding in the study of protein function and interaction .

Hindered Amine Screening Compounds

As part of a portfolio of sterically hindered secondary amines, this compound can be used as a screening compound in drug discovery. Its distinct structure makes it a valuable addition to compound libraries used for high-throughput screening .

Hydroamination Catalyst

The tert-butylamino group may facilitate hydroamination reactions, where amines are added across unsaturated carbon-carbon bonds. This is a key step in the synthesis of many nitrogen-containing organic compounds .

Organoboron Reagent Precursor

While not directly mentioned, compounds with similar sulfonyl and amine functionalities have been used as precursors for organoboron reagents. These reagents are essential in modern synthetic chemistry for various transformations, including carbon-heteroatom bond-forming reactions .

Amide Activation Research

The propanamide moiety in the compound’s structure could be of interest in the field of amide activation research. This area explores the reactivity of typically inert amide bonds, which could lead to new methods of bond formation and cleavage in organic synthesis .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[4-(tert-butylsulfamoyl)phenyl]-N-(3-methylsulfanylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S2/c1-20(2,3)22-27(24,25)18-11-8-15(9-12-18)10-13-19(23)21-16-6-5-7-17(14-16)26-4/h5-9,11-12,14,22H,10,13H2,1-4H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTFJIOJHCPWOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(tert-butylsulfamoyl)phenyl]-N-(3-methylsulfanylphenyl)propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B4114617.png)

![2-(cyclobutylcarbonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4114621.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)alaninamide](/img/structure/B4114639.png)

![2-bromo-N-{1-[4-ethyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4114647.png)

![1-(3-ethoxyphenyl)-6,7-dimethyl-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4114660.png)

![N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4114669.png)

![N-1-adamantyl-2-[(1-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B4114682.png)

![N-butyl-2-{[N-(3,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4114685.png)

![N-allyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4114693.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(3-methylbutyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4114694.png)

![ethyl 5-methyl-4-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4114698.png)

![N~1~-(2,5-dichlorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4114705.png)